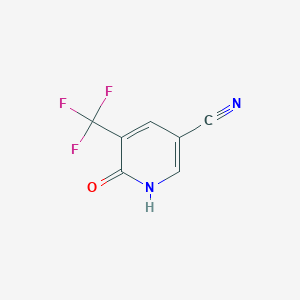

6-Hydroxy-5-(trifluoromethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-4(2-11)3-12-6(5)13/h1,3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSFKPZFNKYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nicotinonitrile Scaffolds in Contemporary Organic and Medicinal Chemistry

The nicotinonitrile framework, a pyridine (B92270) ring bearing a cyano group, is a privileged scaffold in both organic synthesis and medicinal chemistry. Pyridine derivatives are integral to a vast array of pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other key intermolecular interactions. The nitrile group, being a strong electron-withdrawing group, modulates the electronic properties of the pyridine ring and can serve as a versatile synthetic handle for further chemical transformations.

Marketed drugs such as Milrinone and Olprinone, which are used as cardiotonic agents, feature a nicotinonitrile core, highlighting its therapeutic relevance. researchgate.net Furthermore, naturally occurring nicotinonitriles like Ricinine have demonstrated biological activities, such as anticonvulsant properties. researchgate.net The versatility of this scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles, making it a cornerstone in the development of new chemical entities.

Role of Trifluoromethylation in Enhancing Molecular Properties for Research Applications

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in drug discovery and materials science to enhance molecular properties. The -CF3 group is strongly electron-withdrawing, a property conferred by the high electronegativity of the fluorine atoms. nih.gov This electronic effect can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with biological targets.

From a pharmaceutical perspective, trifluoromethylation often leads to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug.

Enhanced Binding Affinity: The lipophilicity of the -CF3 group can improve a molecule's ability to cross cell membranes and bind to hydrophobic pockets in target proteins.

The prevalence of trifluoromethylated compounds in modern agrochemicals and pharmaceuticals underscores the strategic importance of this functional group. nih.gov For instance, numerous pesticides and several approved pharmaceutical products contain the trifluoromethylpyridine moiety. nih.gov

Overview of Research Trajectories for Hydroxylated and Trifluoromethylated Nicotinonitriles

Direct Synthetic Routes to the Core this compound Structure

Direct synthesis of the this compound core typically involves the construction of the pyridine ring through a cyclocondensation reaction. A common strategy for forming such 2-hydroxypyridine (B17775) (or 2-pyridone) structures is the reaction of a 1,3-dicarbonyl compound or its equivalent with an active methylene (B1212753) nitrile.

For the target molecule, a key precursor is a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The synthesis proceeds via a condensation reaction between this β-ketoester and an active methylene compound like malononitrile (B47326) or cyanoacetamide in the presence of a base. The base, often a secondary amine like piperidine (B6355638) or an alkoxide, facilitates the initial Knoevenagel condensation, which is followed by an intramolecular cyclization and subsequent aromatization (via dehydration) to yield the final substituted 2-pyridone ring.

A representative reaction scheme is outlined below:

Reactant A: Ethyl 4,4,4-trifluoroacetoacetate

Reactant B: Malononitrile

Catalyst/Base: Piperidine or Sodium Ethoxide

Solvent: Ethanol

Process: The reaction typically involves heating the reactants in a suitable solvent, leading to the formation of the pyridone ring in a single synthetic operation.

While specific literature detailing this exact transformation is sparse, the methodology is well-established for a wide range of analogous substituted pyridines. nih.gov

| Reactant 1 | Reactant 2 | Typical Catalyst | Product Type |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Malononitrile | Piperidine | 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile derivative |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyanoacetamide | Sodium Ethoxide | 6-substituted-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |

Multicomponent Reaction (MCR) Approaches for Diversified Nicotinonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical route to diverse chemical libraries. mdpi.com These strategies are increasingly applied to the synthesis of highly substituted pyridines. researchgate.net

One-pot MCRs for pyridine synthesis often build upon the Hantzsch pyridine synthesis or similar condensation sequences. mdpi.comnih.gov A typical four-component reaction for a substituted pyridine-3,5-dicarbonitrile (B74902) involves an aldehyde, malononitrile, and a thiol, demonstrating the power of MCRs to rapidly build molecular complexity. researchgate.netacs.org

Adapting this to the synthesis of trifluoromethylated analogues could involve the reaction of an aldehyde, a trifluoromethylated ketone, malononitrile, and an ammonium (B1175870) salt (as the nitrogen source). thieme-connect.com The operational simplicity of these methods, which avoid the isolation of intermediates, makes them highly attractive for generating diverse pyridine derivatives. researchgate.netrsc.orgamanote.com The reaction proceeds through a series of tandem reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and oxidation/aromatization.

| Number of Components | Reactant Types | Key Features | Reference |

|---|---|---|---|

| Four | Aldehyde, Malononitrile, Thiophenol, Base | Forms highly substituted 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. | researchgate.net |

| Four | Aldehyde, Amine, Dialkyl acetylenedicarboxylate, Active methylene compound | Atom-efficient synthesis of polysubstituted dihydropyridines at ambient temperature. | researchgate.net |

| Three | (Het)aryl methyl ketones, 1,3-dicarbonyl compounds, Ammonium salt | One-pot, two-step route to substituted pyridine carboxylates. | researchgate.net |

The efficiency and selectivity of MCRs can be significantly enhanced through catalysis. Both metal-based and organocatalysts have been employed. For instance, a zinc-catalyzed four-component reaction of malononitrile, ammonium acetate, an aromatic aldehyde, and a ketone can produce highly substituted pyridines at room temperature in short reaction times. thieme-connect.com Similarly, gallium catalysts have been used in domino reactions to yield functionalized pyridine carboxylates. researchgate.net

The use of solid, reusable catalysts like hydrotalcite, a solid base, aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. researchgate.net The choice of catalyst can also influence the reaction pathway; for example, in the synthesis of pyridine-3,5-dicarbonitriles, amine bases and ionic bases were found to promote different mechanisms in the final oxidation step. acs.org

Derivatization and Functionalization Strategies from Precursor Molecules

Once the core this compound structure is obtained, it can serve as a versatile precursor for further chemical modifications. The electronic properties of the substituents—the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and cyano groups—govern the regioselectivity of subsequent reactions.

The existing substituents on the pyridine ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing effect of the hydroxyl group (at C6) would likely dominate. Therefore, electrophilic attack is predicted to occur at the C3 position, which is ortho to the hydroxyl group. However, this position is already occupied by the cyano group. The next most likely position for substitution would be influenced by the deactivating, meta-directing CF₃ and CN groups.

An analogous reaction is the nitration of 6-hydroxynicotinic acid, where a nitro group is introduced at the 5-position using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.comgoogle.com This demonstrates that even with a deactivating carboxyl group at C3, the hydroxyl group at C6 can direct an electrophile to the C5 position. Therefore, attempting to nitrate (B79036) 6-hydroxy-3-cyanopyridine would likely result in substitution at the 5-position. For the title compound, where the 5-position is already occupied by a CF₃ group, further electrophilic substitution on the ring would be exceptionally difficult due to the combined deactivating effects of the CF₃ and CN groups and the absence of an activated position.

The hydroxyl group of 6-hydroxypyridines exists in tautomeric equilibrium with its corresponding pyridone form. This duality allows for reactions at either the oxygen or nitrogen atom. However, selective O-alkylation is a common and synthetically useful transformation.

Direct and chemoselective O-alkylation of similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-one, has been achieved with high yields using alkylating agents like substituted iodomethyl-pyrimidines in the presence of a base. nih.gov This strategy provides a strong precedent for the O-alkylation of this compound. The reaction would typically involve treating the hydroxypyridine with a base (e.g., potassium carbonate) to form the corresponding alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the O-alkylated product, a 6-alkoxy-5-(trifluoromethyl)nicotinonitrile. This transformation is valuable for modifying the compound's physical properties and for use as a protecting group strategy.

| Reaction Type | Reagents | Expected Product | Key Consideration |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 6-Alkoxy-5-(trifluoromethyl)nicotinonitrile | Chemoselectivity between O- and N-alkylation of the pyridone tautomer. nih.gov |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | No Reaction Expected | The pyridine ring is highly deactivated by CF₃ and CN groups. |

Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in this compound is a versatile functional handle that can be converted into several other important chemical moieties. The strong polarization of the C≡N bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. Key transformations include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds through an amide intermediate. In the context of this compound, this transformation would yield 6-hydroxy-5-(trifluoromethyl)nicotinic acid, a valuable building block for further derivatization.

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄) and heat first protonates the nitrogen, activating the carbon toward nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: Aqueous base (e.g., NaOH) attacks the electrophilic nitrile carbon, forming an imine anion. Protonation by water yields the imidic acid, which tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions gives a carboxylate salt, which requires an acidic workup to furnish the final carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, providing a route to compounds such as [6-hydroxy-5-(trifluoromethyl)pyridin-3-yl]methanamine. This transformation is crucial for introducing a flexible linker for further functionalization.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. Aqueous workup then provides the amine.

Catalytic Hydrogenation: This method can also be employed, often using catalysts like Raney Nickel, although it may require high pressures and temperatures.

Table 1: Key Transformations of the Nitrile Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ (aq.), heat or NaOH (aq.), heat then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone (-C(O)R) |

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis. This reaction allows for the formation of a new carbon-carbon bond, yielding a ketone derivative. This pathway offers a method to introduce various alkyl or aryl side chains, significantly expanding the structural diversity of derivatives.

Introduction and Modification of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key pharmacophore that can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Its introduction into the pyridine ring is a critical step in the synthesis of the target compound.

The most common industrial methods for synthesizing trifluoromethylpyridines involve the transformation of a methyl or trichloromethyl precursor.

Halogen Exchange (HALEX) Reaction: A widely used method starts from a corresponding trichloromethyl (-CCl₃) pyridine derivative. The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, an important agrochemical intermediate, often proceeds from 2,3-dichloro-5-(trichloromethyl)pyridine. The crucial step is a halogen exchange reaction where the chlorine atoms are replaced by fluorine atoms using a fluorinating agent such as hydrogen fluoride (B91410) (HF), often in the gas phase at high temperatures and in the presence of a catalyst.

Cyclocondensation Reactions: Another strategy involves constructing the pyridine ring using a building block that already contains the trifluoromethyl group. Various cyclocondensation reactions have been reported for the synthesis of trifluoromethyl-substituted pyridines, allowing for controlled placement of the -CF₃ group on the heterocyclic core.

Modification of the -CF₃ group itself is challenging due to the high strength of the C-F bonds. However, recent advances have shown that under specific palladium-catalyzed conditions, C-F bond activation is possible, allowing for defluoroarylation reactions, although these are not yet common synthetic strategies for this class of compounds. acs.org

Advanced Synthetic Techniques and Reaction Conditions

To improve reaction efficiency, yield, and environmental footprint, modern synthetic chemistry employs advanced techniques. These methods are highly applicable to the synthesis and derivatization of this compound.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique often leads to a dramatic reduction in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov For the synthesis of heterocyclic compounds like substituted pyridines, microwave activation can be particularly effective. nih.gov For instance, condensation reactions to form the pyridine ring or subsequent derivatization steps can be accelerated from hours to mere minutes. mdpi.com This method is considered a green chemistry approach as it reduces energy consumption and often allows for the use of less solvent. nih.gov

Performing reactions under solvent-free, or "neat," conditions is another key principle of green chemistry. This approach minimizes waste and can sometimes enhance reaction rates and selectivity. An efficient strategy for synthesizing multisubstituted pyridones, which are tautomers of hydroxypyridines, involves a one-pot, three-component cascade reaction catalyzed by Cs₂CO₃ under solvent-free conditions. rsc.org Such methodologies could be adapted for the synthesis of the this compound core, offering an environmentally benign and atom-economical route.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, the hydroxyl group can be converted into a more reactive triflate (-OTf) or a halide (e.g., -Br, -Cl), enabling it to participate in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide or triflate. It is a highly versatile method for creating biaryl structures or introducing alkyl or vinyl groups. Trifluoromethyl-substituted pyridylboronic acids have been successfully used in Suzuki-Miyaura cross-couplings to generate complex heteroaryl systems. rsc.org A bromo- or triflate-derivatized 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile could be coupled with various boronic acids to generate a library of novel compounds. rsc.orgbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is the most common method for synthesizing arylalkynes. This reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and a mild base. organic-chemistry.org Applying this to a halogenated derivative of the title compound would allow for the introduction of various alkyne-containing substituents, which are valuable for further "click chemistry" modifications or as components in conjugated materials. libretexts.org

Table 2: Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron Reagent | C(sp²) - C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Organohalide/Triflate + Terminal Alkyne | C(sp²) - C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The pyridine nitrogen, along with the strongly electron-withdrawing trifluoromethyl and cyano groups, renders the pyridine ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4).

The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with its pyridone form, can be converted into a better leaving group, such as a triflate or halide, to facilitate nucleophilic substitution. For instance, conversion to a 6-chloro derivative would create a highly activated site for SNAr. The reactivity of related halopyridines with various nucleophiles is well-documented, with the order of reactivity often being F > Cl > Br > I, which is characteristic of rate-determining nucleophilic addition.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Pyridine Systems

| Nucleophile | Pyridine Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Piperidine | 2-Chloro-5-(trifluoromethyl)pyridine | 2-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine | Heat | High |

| Sodium Methoxide | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Methoxy-5-(trifluoromethyl)pyridine | CH₃OH, reflux | Good |

This table presents data from analogous systems to illustrate the expected reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is generally disfavored due to the cumulative electron-withdrawing effects of the pyridine nitrogen, the trifluoromethyl group, and the cyano group. These groups deactivate the ring towards attack by electrophiles. Furthermore, in acidic conditions typical for many electrophilic substitutions, the pyridine nitrogen is protonated, further increasing the ring's deactivation.

Despite this general deactivation, reactions can be forced under vigorous conditions. The directing effects of the existing substituents would play a crucial role in determining the position of substitution. The hydroxyl group (in its pyridone form) is an activating ortho-, para-director, while the trifluoromethyl and cyano groups are deactivating meta-directors. The interplay of these directing effects would likely lead to substitution at the C3 position, which is meta to the trifluoromethyl and cyano groups and ortho to the activating carbonyl group of the pyridone tautomer. A notable example in related systems is the direct trifluoromethylation of pyridones, which can proceed via a radical mechanism under photolytic conditions, highlighting an alternative to traditional electrophilic substitution. acs.orgnih.gov

Reduction and Oxidation Pathways

The reduction of this compound can proceed at several functional groups. The trifluoromethyl group is generally stable to reduction, but under certain conditions, such as catalytic hydrogenation, it can be reduced, though this is often challenging. nih.gov The pyridine ring itself can be reduced to a piperidine ring using strong reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or through catalytic hydrogenation under forcing conditions. The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid depending on the reaction conditions.

The oxidation of the hydroxypyridine moiety can be complex. While the pyridine ring is relatively resistant to oxidation, the hydroxyl group can be oxidized. bibliotekanauki.pl In some cases, oxidation can lead to the formation of N-oxides. acs.orgnih.govacs.org The oxidation of hydroxypyridines with agents like cerium(IV) has been studied, revealing multi-stage reaction pathways. bibliotekanauki.pl

Cyclization Reactions for Fused Heterocyclic Systems

The presence of multiple functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The cyano and hydroxyl (or pyridone) groups are particularly useful for cyclocondensation reactions. wisdomlib.org For example, the reaction of the pyridone tautomer with a binucleophile could lead to the formation of a new ring fused to the pyridine core.

Thienopyridines, for instance, can be synthesized from cyanopyridinethiones, which are related to the target molecule. researchgate.net The Thorpe-Ziegler cyclization of 2-alkylthio derivatives of related 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile demonstrates a common strategy for forming fused rings. researchgate.net These types of reactions are instrumental in building complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

Table 2: Examples of Cyclization Reactions Leading to Fused Pyridine Systems

| Starting Material | Reagent(s) | Fused Product | Key Reaction Type |

|---|---|---|---|

| 3-Cyano-4-(trifluoromethyl)pyridin-2(1H)-one | Ethyl chloroacetate, then base | Furo[2,3-b]pyridine derivative | O-alkylation followed by intramolecular cyclization |

| 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | Ninhydrin | Dihydroindeno[1,2-e]pyrido[1,2-b] acs.orgbibliotekanauki.plucl.ac.uktriazine | Cyclocondensation |

This table is illustrative of cyclization strategies for related functionalized pyridines. mdpi.com

Tautomeric Equilibria and Their Influence on Reactivity

This compound exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer due to the aromaticity of the ring and the strength of the C=O bond. This equilibrium is crucial as the two tautomers exhibit different reactivity.

The hydroxy form behaves more like a phenol, with the oxygen atom being a primary site for electrophilic attack and O-alkylation. In contrast, the pyridone form has an amide-like character. The nitrogen atom can be a site for N-alkylation, and the endocyclic double bonds have altered reactivity. The nucleophilicity of the oxygen versus the nitrogen atom in substitution reactions is dependent on the reaction conditions, such as the solvent and the nature of the electrophile.

Role of Trifluoromethyl Group in Directing Chemical Transformations

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group with a significant impact on the reactivity of the pyridine ring. Its strong inductive effect deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.gov The CF₃ group's influence is primarily electronic, with a Hammett constant (σ_p) of 0.54, indicating its strong electron-withdrawing nature. doi.org

In nucleophilic aromatic substitution, the trifluoromethyl group helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. In electrophilic substitution, it acts as a strong deactivating group and a meta-director. The presence of the CF₃ group can also influence the regioselectivity of reactions at other positions on the ring by modifying the electron distribution throughout the molecule. nih.gov For example, in radical reactions, the trifluoromethyl group can direct incoming radicals to specific positions. acs.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 5 Trifluoromethyl Nicotinonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile, the pyridinone tautomer is generally expected to be the predominant form in solution.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the hydroxyl proton. The proton on the pyridine (B92270) ring (H-2 and H-4) would appear as singlets or doublets, depending on the solvent and concentration, in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The chemical shift of the hydroxyl proton (OH) can vary significantly due to hydrogen bonding and exchange with solvent molecules, appearing as a broad singlet anywhere from δ 5.0 to 12.0 ppm.

A related compound, 2-hydroxy-6-(trifluoromethyl)nicotinic acid, shows signals in DMSO-d6, which can provide a basis for expected shifts in a similar chemical environment. chemicalbook.com

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.0 - 8.5 | s |

| H-4 | 7.5 - 8.0 | s |

| OH | 5.0 - 12.0 (broad) | br s |

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The exact chemical shifts are predictive and can be influenced by the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C-6) would likely be found in the more downfield portion of this range due to the deshielding effect of the oxygen atom. The trifluoromethyl group will cause the signal for C-5 to appear as a quartet due to C-F coupling. The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm range. The carbon of the trifluoromethyl group itself will also be visible, often as a quartet.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~150 | s |

| C-3 (CN) | ~117 | s |

| C-4 | ~130 | s |

| C-5 | ~125 | q |

| C-6 (C-OH) | ~160 | s |

| CF₃ | ~123 | q |

Note: 's' denotes a singlet and 'q' denotes a quartet. These are predicted chemical shifts.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe fluorine atoms within a molecule. biophysics.org The trifluoromethyl (CF₃) group in this compound will produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its electronic environment. thermofisher.com For a trifluoromethyl group attached to an aromatic ring, the chemical shift is typically observed in the range of -60 to -70 ppm relative to a standard reference such as CFCl₃. thermofisher.com This single peak confirms the presence of the CF₃ group and its electronic environment.

Expected ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -70 | s |

Note: 's' denotes a singlet. The chemical shift is referenced to CFCl₃.

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between any coupled protons on the pyridine ring, although in the predicted structure, the ring protons might not show direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, correlations from the aromatic protons to the nitrile carbon (C-3) and the carbon bearing the trifluoromethyl group (C-5) would confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nih.gov The C≡N stretch of the nitrile group would be expected to appear as a sharp, medium-intensity band around 2230-2220 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are typically found in the 1350-1100 cm⁻¹ range. nih.gov

Expected FTIR Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3400 - 3200 | Broad |

| C≡N stretch | 2230 - 2220 | Medium |

| Aromatic C=C, C=N stretch | 1600 - 1450 | Medium |

| C-F stretch | 1350 - 1100 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. academicjournals.org

For this compound (molecular formula: C₇H₃F₃N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which is calculated to be 204.0198. The observation of the molecular ion peak (M⁺) at this m/z value would provide strong evidence for the compound's elemental composition.

The fragmentation pattern in the mass spectrum can also offer structural insights. Common fragmentation pathways for this molecule might include the loss of the nitrile group (CN), the hydroxyl group (OH), or the trifluoromethyl group (CF₃). The relative abundance of these fragment ions can help to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystal. This method provides detailed three-dimensional information about the arrangement of atoms, bond lengths, bond angles, and the conformation of molecules in the solid state. Furthermore, it elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules within the crystal lattice. While the specific crystal structure of this compound is not publicly available, analysis of closely related nicotinonitrile derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions for this class of compounds.

Detailed crystallographic studies on substituted nicotinonitrile derivatives, such as 2-methoxy-4,6-diphenylnicotinonitrile, reveal the intricate network of forces that stabilize the crystal structure. nih.gov The study of such analogues is instrumental in predicting how molecules like this compound might behave in the solid state.

In a representative study of 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction (XRD) analysis confirmed its crystallization in an orthorhombic system with the space group P21212. nih.gov The molecular structure consists of a central pyridine ring with methoxy (B1213986), cyano, and two phenyl ring substituents. nih.gov Such analyses provide precise measurements of bond lengths and angles, defining the molecule's geometry.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. These non-covalent interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. In substituted nicotinonitriles, a variety of interactions such as hydrogen bonds, π–π stacking, and C–H···π interactions are commonly observed. The presence of a hydroxyl group in this compound would be expected to lead to strong hydrogen bonding, a feature that would dominate its crystal packing. The trifluoromethyl group, being a weak hydrogen bond acceptor, and the electron-deficient pyridine ring can also participate in various non-covalent interactions.

The analysis of intermolecular contacts in 2-methoxy-4,6-diphenylnicotinonitrile highlights the importance of π–π stacking and hydrogen bonding in its crystal lattice. nih.gov The distances and geometries of these interactions can be quantified and are presented in the following tables.

Table 1: Crystal Data and Structure Refinement for 2-methoxy-4,6-diphenylnicotinonitrile

| Parameter | Value |

| Empirical Formula | C20H16N2O |

| Formula Weight | 300.36 |

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| a (Å) | 8.132(2) |

| b (Å) | 10.497(3) |

| c (Å) | 10.914(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 844.6(4) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.181 |

This data is based on a representative nicotinonitrile derivative and is intended for illustrative purposes. nih.gov

Table 2: Key Intermolecular Interactions in a Substituted Nicotinonitrile Derivative

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C-H···N | C10-H10···N2#1 | 0.93 | 2.68 | 3.595(3) | 169.0 |

| C-H···O | C19-H19···O1#2 | 0.93 | 2.58 | 3.498(3) | 169.0 |

| C-H···π | C15-H15···Cg1#3 | 0.93 | 2.89 | 3.792(3) | 163.0 |

Symmetry codes: #1 x-1, y, z; #2 -x+1, y+1/2, -z+1/2; #3 -x+1, y-1/2, -z+1/2. Cg1 refers to the centroid of the pyridine ring. This data is illustrative and based on a related structure. nih.gov

The study of such interactions provides a "supramolecular synthon" approach to crystal engineering, where the predictable patterns of intermolecular interactions can be used to design new materials with desired properties. For this compound, the interplay between strong O-H···N hydrogen bonds involving the hydroxyl group and the nitrile or pyridine nitrogen, and weaker interactions involving the trifluoromethyl group and the aromatic system, would be expected to define a unique and stable three-dimensional architecture.

Computational and Theoretical Studies on 6 Hydroxy 5 Trifluoromethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile, DFT calculations can offer profound insights into its geometry, reactivity, and spectroscopic signatures.

Electronic Structure and Reactivity: The electronic properties of this compound are dictated by the interplay of its constituent functional groups: the electron-donating hydroxyl group, the strongly electron-withdrawing trifluoromethyl group, and the cyano group, all attached to a pyridine (B92270) ring. DFT studies on similar substituted pyridines reveal that the trifluoromethyl group significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This widening of the HOMO-LUMO gap generally suggests increased chemical stability. The hydroxyl group, conversely, tends to increase the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are invaluable for predicting reactive sites. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating susceptibility to electrophilic attack and hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen of the hydroxyl group and the carbon of the nitrile group, suggesting sites for nucleophilic attack.

Spectroscopic Predictions: DFT is also a powerful tool for predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can anticipate the characteristic peaks in the IR and Raman spectra of this compound. For instance, studies on 2-methoxy-3-(trifluoromethyl)pyridine have demonstrated good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the 1H and 13C NMR chemical shifts, aiding in the structural elucidation of the molecule. researchgate.net

| Spectroscopic Technique | Predicted Feature | Basis from Analogous Compounds |

|---|---|---|

| Infrared (IR) | Characteristic peaks for O-H, C≡N, and C-F stretching vibrations. | DFT studies on substituted pyridines and nitriles. |

| 1H NMR | Distinct chemical shifts for the aromatic proton and the hydroxyl proton. | GIAO calculations on trifluoromethylpyridines. |

| 13C NMR | Characteristic shifts for carbons attached to the trifluoromethyl, hydroxyl, and cyano groups. | GIAO calculations on substituted pyridines. |

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand and a protein target. For this compound, molecular docking can be employed to explore its potential as an inhibitor of various enzymes or receptors.

The trifluoromethyl group is a common motif in many biologically active compounds, as it can enhance binding affinity through favorable interactions with protein active sites. researchgate.net Docking studies on trifluoromethyl-containing heterocyclic compounds have shown that this group can participate in hydrophobic interactions and, in some cases, form halogen bonds. The hydroxyl and cyano groups of this compound are capable of forming hydrogen bonds, which are crucial for ligand-protein recognition and binding stability.

While specific targets for this molecule are not yet defined, docking simulations could be performed against a panel of kinases, a common target for pyridine-based inhibitors, or other enzymes where substituted pyridines have shown activity. The results of such simulations would provide a binding score, indicating the predicted affinity, and a detailed view of the binding pose, highlighting key interactions with amino acid residues in the active site. For example, a hypothetical docking study might reveal hydrogen bonding between the hydroxyl group and a serine residue, and hydrophobic interactions between the trifluoromethyl group and a leucine or valine residue.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity or properties of new compounds and to guide the design of more potent or suitable molecules.

For this compound, a QSAR model could be developed if a series of structurally related compounds with measured biological activity were available. The model would use various molecular descriptors calculated from the chemical structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Studies on other pyridine derivatives have successfully used QSAR to elucidate the structural requirements for their biological activities. researchgate.netresearchgate.net For instance, a QSAR model for a series of pyridine-based inhibitors might reveal that a higher value for a particular electronic descriptor, influenced by the trifluoromethyl group, is positively correlated with inhibitory activity.

Similarly, SPR models could predict physicochemical properties like solubility, melting point, and chromatographic retention times. These models are valuable in the early stages of drug development for assessing the "drug-likeness" of a compound.

| Descriptor Type | Specific Descriptor | Predicted Influence |

|---|---|---|

| Electronic | Dipole Moment | Influenced by the polar trifluoromethyl, hydroxyl, and cyano groups. |

| Steric | Molecular Volume | The trifluoromethyl group contributes significantly to the overall size. |

| Hydrophobic | LogP | The trifluoromethyl group generally increases lipophilicity. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of molecules, their interactions with the surrounding environment (such as a solvent), and the stability of ligand-protein complexes.

For this compound, MD simulations can be used to explore its conformational landscape. While the pyridine ring is rigid, rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the trifluoromethyl group can be investigated. MD simulations in a solvent, typically water, would reveal the influence of solvent molecules on the preferred conformation and the formation of hydrogen bonds between the solute and solvent. Studies on other pyridine derivatives in aqueous solution have provided detailed insights into their hydration shells and the dynamics of solute-solvent interactions. nih.gov

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within a protein's active site. By running a simulation of the ligand-protein complex, one can observe whether the initial interactions are maintained over time, providing a more robust prediction of the binding mode and affinity.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational methods can be used to explore its reactivity in various chemical transformations.

The nitrile group is a versatile functional group that can undergo a variety of reactions, such as hydrolysis, reduction, and cycloadditions. Computational studies on the reactivity of nitriles on heterocyclic rings have provided detailed mechanistic insights. For example, the reaction of a nitrile group with a nucleophile can be modeled to determine the reaction pathway and the energy barrier. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the pyridine ring will influence the reactivity of the nitrile group, and these effects can be quantified through computational analysis.

Academic Research Applications of 6 Hydroxy 5 Trifluoromethyl Nicotinonitrile Derivatives

Applications in Medicinal Chemistry Research

The inherent chemical characteristics of 6-hydroxy-5-(trifluoromethyl)nicotinonitrile make it an attractive scaffold for medicinal chemists. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the pyridine (B92270) ring can participate in various non-covalent interactions with biological macromolecules. bioworld.com

Rational Design and Synthesis of Novel Bioactive Analogs

The rational design of bioactive molecules often begins with a privileged scaffold like nicotinonitrile, which is present in several marketed drugs. frontiersin.org Researchers have developed various synthetic routes to create libraries of nicotinonitrile derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The synthesis of derivatives of this compound can be approached by modifying the hydroxyl and cyano groups, as well as by substitution on the pyridine ring, to generate novel analogs with tailored biological activities. The incorporation of a trifluoromethyl group into a pyridine ring is a key strategy in the synthesis of active ingredients for both pharmaceutical and agrochemical applications. researchgate.net Multicomponent reactions have also been employed as an efficient strategy for the synthesis of biologically active molecules, including those based on pyridine scaffolds. plos.org These synthetic efforts are often guided by computational modeling to predict the binding of the designed analogs to their target proteins, thus streamlining the drug discovery process.

Investigation as Enzyme Inhibitors and Modulators

Derivatives of this compound have been investigated as inhibitors or modulators of several key enzymes implicated in various diseases.

Pim-1 kinase, a serine/threonine kinase, is a recognized target in oncology due to its role in cell proliferation and survival. nih.gov Several studies have reported the design and synthesis of nicotinonitrile derivatives as potent Pim-1 kinase inhibitors. frontiersin.org The substitution of a pyrrolo[2,3-a]carbazole scaffold at the C-6 or C-9 positions with a trifluoromethyl group has been shown to improve inhibitory potency towards Pim-1. This suggests that the trifluoromethyl group on the nicotinonitrile core can contribute favorably to the binding affinity. The inhibitory activities of some cyanopyridine derivatives against Pim-1 kinase are presented in Table 1.

Data sourced from multiple studies on cyanopyridine and nicotinonitrile derivatives. frontiersin.org

Lecithin-Cholesterol Acyltransferase (LCAT) is a crucial enzyme in reverse cholesterol transport, and its modulation is a therapeutic strategy for cardiovascular diseases. Research into small molecule activators of LCAT has identified compounds that interact with the enzyme to enhance its activity. Notably, a patent has been filed for a 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative as an LCAT activator, a structure closely related to this compound. Furthermore, studies on LCAT activation by sulfhydryl-reactive small molecules have shown that a compound containing a cyanopyrazine ring, which is isosteric to the nicotinonitrile ring, can activate LCAT by forming an adduct with a cysteine residue. These findings suggest that the this compound scaffold could be a promising starting point for the design of novel LCAT modulators.

Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure and a major target for the treatment of hypertension. The development of ACE inhibitors has been a cornerstone of cardiovascular medicine. Research into the structure-activity relationships of ACE inhibitors has revealed that the incorporation of a trifluoromethyl group can significantly enhance potency. For instance, the direct substitution of a methyl group with a trifluoromethyl group in an analog of captopril (B1668294) resulted in a compound with a remarkably low IC50 of 3 x 10⁻¹⁰ M. This potent inhibition is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group. While direct studies on this compound derivatives as ACE inhibitors are not extensively documented, the proven benefit of the trifluoromethyl group in potent ACE inhibitors suggests that this class of compounds holds potential for the development of new antihypertensive agents.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. A variety of natural and synthetic compounds have been investigated as alpha-glucosidase inhibitors. Research has shown that nicotinic acid derivatives can act as noncompetitive inhibitors of both α-amylase and α-glucosidase. In one study, flavonoid derivatives were synthesized and evaluated for their anti-α-glucosidase activity. The introduction of a trifluoromethyl group onto the phenylpropionic acid fraction of the flavonoid scaffold resulted in a compound with an IC50 of 27.54 ± 0.02 μM, demonstrating effective inhibition. This finding highlights the potential of the trifluoromethyl group to contribute to the alpha-glucosidase inhibitory activity of a molecule.

Data for flavonoid derivatives from a study on flavonoid and phenylpropionic acid hybrids. Data for nicotinic acid derivatives from a study on nicotinic acid derivatives as α-glucosidase inhibitors.

Histone Deacetylase (HDAC) Modulation

Extensive searches of academic and scientific databases did not yield specific studies focused on the modulation of Histone Deacetylase (HDAC) by derivatives of this compound. While research into HDAC inhibitors is a robust field, with many studies on various heterocyclic scaffolds, specific data detailing the synthesis and evaluation of this compound derivatives for HDAC modulation are not available in the reviewed literature.

Exploration of Antimicrobial Activities

Antibacterial Efficacy and Mechanism-Based Studies

Investigations into the antibacterial properties of this compound derivatives have not been specifically reported in the available scientific literature. Research on antibacterial agents containing trifluoromethyl groups or nicotinonitrile cores exists for other molecular series, but data on the efficacy and mechanisms of action for derivatives of this particular parent compound could not be located.

Antifungal Properties

There is a lack of specific published research detailing the antifungal properties of compounds derived from this compound. Consequently, no data on their spectrum of activity against fungal pathogens or their mechanisms of action are available.

Studies on Antiviral Activities at the Cellular Level (e.g., SARS-CoV-2 Replication Inhibition)

A review of the literature did not uncover any studies investigating the antiviral activities of this compound derivatives. Specifically, no research has been published on their potential to inhibit the replication of viruses such as SARS-CoV-2 at a cellular level.

Investigation of Anticancer Activities in Cell Lines

In Vitro Cytotoxicity and Growth Inhibition Screening

There are no specific studies in the reviewed scientific literature that report on the in vitro cytotoxicity or growth inhibition screening of this compound derivatives against cancer cell lines. While a study on the anticancer activity of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives exists, this represents a different heterocyclic system, and data for the nicotinonitrile-based scaffold requested were not found. nih.gov

Molecular Mechanisms of Action in Cellular Models

The investigation into the molecular mechanisms of this compound derivatives in cellular models often involves a combination of computational and experimental approaches to understand their chemical reactivity and stability. Theoretical studies, such as those using Density Functional Theory (DFT), help in determining the structural parameters (bond lengths and angles) and electronic properties of these molecules. nih.gov Key indicators of chemical stability and reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are calculated; a minimal HOMO-LUMO gap suggests higher reactivity towards biological receptors. nih.gov

These computational predictions are complemented by cellular assays. For instance, fluorescent probes derived from related scaffolds can be used for real-time monitoring of the dynamics of target molecules within cells, providing direct insight into their mechanism of action. nih.gov Molecular docking studies are also employed to predict the binding of these derivatives to specific protein targets, such as those involved in tumor cell development, identifying potential active sites and interaction modes. nih.gov

Receptor Agonism/Antagonism Studies (e.g., TRPA1, GABA-A)

Derivatives of this compound are investigated for their potential to modulate the activity of various receptors, including ion channels and neurotransmitter receptors. Two notable examples of relevant targets in drug discovery are the Transient Receptor Potential Ankyrin 1 (TRPA1) and the Gamma-Aminobutyric Acid Type A (GABA-A) receptors.

TRPA1 Receptor: The TRPA1 ion channel is a key player in pain perception and neurogenic inflammation. nih.gov It is co-expressed in nociceptive primary sensory neurons with other receptors like TRPV1 and acts as an integrator of various painful stimuli. nih.gov The development of TRPA1 antagonists is a significant area of research for novel pain therapeutics, and therefore, novel heterocyclic compounds are often screened for their ability to block this channel. nih.gov

GABA-A Receptor: GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are well-established targets for drugs treating anxiety and other neurological disorders. Research on other "6-hydroxy" heterocyclic compounds, such as 6-hydroxyflavone (B191506), has shown that they can potentiate GABA-induced currents. nih.gov These studies often reveal subtype selectivity; for example, 6-hydroxyflavone shows a preference for α(2)- and α(3)-containing GABA-A receptor subtypes, which are thought to mediate anxiolytic effects without the sedation associated with non-selective benzodiazepines. nih.gov Similar investigations would be crucial to determine the therapeutic potential and specificity of this compound derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the optimization of lead compounds derived from this compound. These studies systematically modify the chemical structure of a molecule and evaluate the resulting impact on its biological activity and physicochemical properties. mdpi.commdpi.com

The primary goal of SAR is to identify which parts of the molecule (pharmacophores) are essential for its biological effects and how alterations to its scaffold or substituent groups enhance potency and selectivity. nih.govmdpi.com For example, in the development of antimalarial quinolines, detailed SAR studies revealed that introducing specific substituents like a chlorine atom or a trifluoromethyl group on different parts of the molecule could dramatically enhance antiplasmodial activity against drug-resistant strains. nih.gov Similarly, studies on anthocyanidins have demonstrated that the number and position of hydroxyl and methoxy (B1213986) groups in the core structure strongly influence their antioxidant and cytotoxic activities. mdpi.com

Table 1: Key Principles of SAR/SPR Studies for Compound Optimization

| Principle | Description | Example Application |

| Scaffold Modification | Altering the core chemical structure to improve binding or properties. | Replacing a metabolically labile oxazoline (B21484) ring with a more stable oxadiazole ring to enhance stability. nih.gov |

| Substituent Variation | Systematically changing functional groups at various positions. | Evaluating different halogen or alkyl groups on an aromatic ring to optimize potency and selectivity. nih.gov |

| Isosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. | Replacing a methyl group with a trifluoromethyl group to block metabolic oxidation and alter electronic properties. nih.govmdpi.com |

| Conformational Analysis | Studying the three-dimensional shape of the molecule and its impact on receptor binding. | Using computational modeling to predict the most stable conformation and its fit within a protein's active site. nih.gov |

Impact of Trifluoromethyl Group on Drug-Target Interactions and Metabolic Stability

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry and its presence on the this compound core significantly influences the molecule's properties. nih.govmdpi.com Its impact stems from a unique combination of steric and electronic effects.

Enhanced Drug-Target Interactions:

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can alter the electronic distribution of the entire molecule. mdpi.comresearchgate.net This can enhance binding affinity through improved hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Increased Lipophilicity: The -CF3 group is more lipophilic than a methyl group, which can facilitate the crossing of cellular membranes and improve access to intracellular targets. mdpi.comresearchgate.net This can also lead to enhanced hydrophobic interactions within a protein's binding pocket. mdpi.com In some cases, the -CF3 group on a substrate can lead to better interactions with specific subsites of an enzyme, improving both potency and selectivity. mdpi.com

Improved Metabolic Stability:

Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Replacing a metabolically vulnerable group (like a methyl group) with a -CF3 group is a common strategy to block metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com

Global Protective Effect: Research has shown that the introduction of a -CF3 group can provide a "global" protective effect, reducing metabolism at other sites on the molecule, not just the point of substitution. nih.gov This effect is attributed to the group's ability to deactivate an aromatic ring through its electron-withdrawing properties. mdpi.com

Table 2: Comparison of Trifluoromethyl (-CF3) vs. Methyl (-CH3) Group Properties

| Property | Trifluoromethyl (-CF3) Group | Methyl (-CH3) Group | Implication in Drug Design |

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating | Alters molecular polarity, acidity/basicity, and potential for electrostatic interactions. mdpi.comresearchgate.net |

| Lipophilicity (Hansch π) | High (~ +0.88) | Moderate (~ +0.56) | Enhances membrane permeability and hydrophobic binding interactions. mdpi.com |

| Metabolic Stability | Highly stable, resistant to oxidation | Susceptible to hydroxylation | Blocks metabolic pathways, increases drug half-life. nih.govmdpi.com |

| Steric Size | Larger | Smaller | Can improve binding affinity and selectivity by providing a better fit in the target's binding pocket. mdpi.com |

Applications in Materials Science

Development of Fluorescent Probes for Bioimaging and Sensing

The structural scaffold of this compound derivatives makes them candidates for development into fluorescent probes for bioimaging and sensing. nih.gov Fluorescent probes are molecules whose fluorescence properties change in response to specific stimuli, such as the presence of a target molecule or a change in the cellular environment. nih.gov Their high sensitivity allows for real-time monitoring of dynamic processes in living cells and organisms. nih.govnih.gov

Derivatives can be designed to act as "turn-on" or ratiometric probes. nih.gov For example, by attaching a specific receptor group to the nicotinonitrile core, a probe could be engineered to recognize a particular metal ion, such as Fe³⁺. nih.gov Upon binding, a conformational change, like the opening of a spirolactam ring in an attached rhodamine moiety, could induce a significant increase in fluorescence, enabling the detection and imaging of the target ion in biological samples. nih.gov The development of such probes has successful applications in imaging targets in organisms like Caenorhabditis elegans, adult mice, and various plant tissues. nih.gov

Exploration in Organic Electronic Materials and Devices (e.g., DSSCs)

Organofluorine compounds, including derivatives of this compound, are explored for their potential use in organic electronic materials. The strong electron-withdrawing nature of the trifluoromethyl group and the conjugated π-system of the nicotinonitrile ring can be leveraged to tune the electronic properties of the material. nih.gov

Properties such as the HOMO-LUMO energy gap are crucial for applications in organic electronics. nih.gov A smaller energy gap can facilitate electron transfer, a desirable characteristic for materials used in devices like Dye-Sensitized Solar Cells (DSSCs). While specific applications in DSSCs for this exact compound are not widely documented, related heterocyclic and fluorinated compounds are studied for their photophysical and electrochemical properties. The incorporation of fluorine atoms can enhance metabolic and chemical stability, which also translates to greater durability in electronic devices. mdpi.comresearchgate.net The unique electronic characteristics imparted by the trifluoromethyl group make these derivatives interesting candidates for further research in the field of organic semiconductors and photovoltaics.

Corrosion Inhibition for Metal Protection

Derivatives of nicotinonitrile have been identified as effective corrosion inhibitors, particularly for protecting carbon steel in acidic environments. researchgate.netcolab.ws The mechanism of protection involves the adsorption of the organic molecules onto the metal surface, forming a barrier that inhibits corrosive processes. researchgate.netresearchgate.net Research indicates that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in corrosion. researchgate.netmdpi.com

The effectiveness of these inhibitors is concentration-dependent, with studies showing a significant increase in inhibition efficiency as the concentration of the nicotinonitrile derivative increases. researchgate.netresearchgate.net For instance, certain 2-amino-nicotinonitrile derivatives have demonstrated inhibition efficiencies between 80% and 97% for mild steel in a 1 M HCl solution, with the maximum efficiency achieved at a concentration of 0.33 mM. researchgate.netresearchgate.net The adsorption of these molecules onto the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal. researchgate.netresearchgate.netbohrium.com This adsorption is influenced by the molecular structure, including the presence of heteroatoms (nitrogen, oxygen) and aromatic rings, which facilitate bonding with the metal surface. mdpi.com

Table 1: Corrosion Inhibition Efficiency of Nicotinonitrile Derivatives on Steel

| Derivative Class | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles (ATN) | Mild Steel | 1 M HCl | 95.23 | Langmuir |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | Mild Steel | 1 M HCl | 97.14 | Langmuir |

| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | C-steel | 1 M HCl | >90% (temp dependent) | Langmuir |

Potential in Agrochemical Research

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in modern agrochemical discovery, valued for its ability to impart potent biological activity. acs.orgnih.gov The trifluoromethyl group is strongly electron-withdrawing and can enhance properties such as metabolic stability and membrane permeability, which are crucial for effective pesticides. chigroup.site Consequently, TFMP derivatives are utilized across a spectrum of applications, including herbicides, insecticides, and fungicides. acs.orgresearchgate.netjst.go.jp

Research in this area has led to the development of numerous commercial pesticides. The specific substitution pattern on the pyridine ring is critical to the compound's biological activity and target selectivity. nih.gov For example, TFMP-containing molecules have been developed as acetolactate synthase (ALS) inhibitors and protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, both of which are validated herbicide targets. chigroup.sitejst.go.jp In the realm of insecticides, TFMP fragments are incorporated into complex molecules that have shown high efficacy against various pests. chigroup.site The versatility of the TFMP core allows chemists to create vast libraries of compounds for screening, leading to the discovery of novel active ingredients for crop protection. acs.orgresearchgate.net

Table 2: Examples of Agrochemicals Containing a Trifluoromethylpyridine Moiety

| Compound Name | Agrochemical Type | Mode of Action/Application |

|---|---|---|

| Fluazifop-butyl | Herbicide | One of the first TFMP derivatives in the agrochemical market. nih.govresearchgate.net |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS)-inhibiting herbicide. jst.go.jp |

| Pyroxsulam | Herbicide | ALS-inhibiting herbicide for weed control in cereal crops. researchgate.net |

| Pyrionafen | Insecticide | Example of an insecticidal application of the TFMP heterocycle. researchgate.net |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) |

| 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) |

| 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) |

| Fluazifop-butyl |

| Flazasulfuron |

| Pyroxsulam |

| Pyrionafen |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile is anticipated to move beyond traditional batch methods, embracing more sustainable and efficient technologies. Key areas of development are expected to include biocatalysis, continuous flow chemistry, and photoredox catalysis.

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized pyridines. The use of enzymes, such as hydroxylases, could enable the direct and regioselective hydroxylation of a 5-(trifluoromethyl)nicotinonitrile precursor under mild, aqueous conditions, thereby minimizing waste and avoiding harsh reagents. nih.gov Nitrilases are another class of enzymes that could be employed for the biocatalytic synthesis of nicotinic acid from nicotinonitrile, a transformation that highlights the potential for enzymatic modifications of the nitrile group. scirp.org

Continuous flow chemistry provides a platform for safer, more scalable, and highly controlled synthesis. The synthesis of trifluoromethylated N-fused heterocycles has been successfully demonstrated in a one-pot, continuous-flow system, suggesting that a similar approach could be developed for this compound. mdpi.com This methodology allows for precise control over reaction parameters, rapid optimization, and the safe handling of potentially hazardous reagents, making it an attractive option for industrial-scale production. researchoutreach.orgnih.gov

Photoredox catalysis , a rapidly advancing field in organic synthesis, utilizes visible light to initiate chemical transformations. This approach could unlock novel pathways for the functionalization of the pyridine (B92270) ring of this compound. For instance, photochemical methods have been developed for the meta-C–H functionalization of pyridines, a transformation that is traditionally challenging. nbinno.com Such strategies could be adapted to introduce new functional groups onto the scaffold of this compound, further expanding its synthetic utility.

| Synthetic Method | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, and improved efficiency. |

| Photoredox Catalysis | Access to novel reactivity, mild reaction conditions, and use of sustainable energy sources. |

Unveiling Undiscovered Reactivity and Transformative Potential

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging the interplay between the electron-withdrawing trifluoromethyl and nitrile groups and the electron-donating hydroxyl group to achieve novel chemical transformations.

The hydroxyl group, for instance, can be a key handle for derivatization. Its conversion to a triflate or other leaving group could open the door to a variety of cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and oxygen-based substituents at the 6-position. The development of a 6-hydroxychroman-based derivatization reagent highlights the utility of hydroxyl groups in creating new molecular entities. nih.gov

Furthermore, the pyridine nitrogen and the nitrile group offer multiple sites for chemical modification. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings. The nicotinonitrile scaffold is considered essential in medicinal chemistry, with many derivatives having been developed as potent therapeutic agents. mdpi.comresearchgate.netekb.egekb.eguni-regensburg.delabshake.comnih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. In the context of this compound, AI and ML can be employed in several key areas.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound. rsc.orgrjptonline.orgresearchgate.net This can significantly accelerate the screening of virtual libraries of compounds, allowing researchers to prioritize the synthesis of molecules with the most promising profiles. researchgate.netjst.go.jp

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target parameters, such as specific biological activity or material properties, it can generate novel structures based on the this compound scaffold.

Expansion into New Areas of Biological and Materials Research

The unique combination of functional groups in this compound makes it a promising scaffold for the development of new bioactive molecules and advanced materials.

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability and binding affinity of drug candidates. researchoutreach.org The nicotinonitrile moiety is a key structural feature in a number of approved drugs. researchgate.netekb.eguni-regensburg.delabshake.comnih.gov Therefore, derivatives of this compound are expected to be explored for a wide range of therapeutic targets. The nicotinonitrile scaffold has been shown to be a versatile starting point for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. ekb.eg

Materials Science: Trifluoromethyl-substituted pyridines are finding increasing use in materials science due to their unique electronic and thermal properties. nbinno.comnih.gov These properties can be harnessed in the design of novel polymers, liquid crystals, and organic electronic materials. The incorporation of fluorine can influence the solid-state packing of molecules, which is a critical factor in determining the performance of organic semiconductors.

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry will be a central theme in the future research and development of this compound. This will involve a holistic approach to minimizing the environmental impact of its synthesis and application.